Cas no 360791-98-6 (2-(4-Bromophenoxy)propanamide)

2-(4-Bromophenoxy)propanamide 化学的及び物理的性質
名前と識別子
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- 2-(4-Bromophenoxy)propanamide
- propanamide, 2-(4-bromophenoxy)-
- 2-(4-bromophenoxy)propanamide(SALTDATA: FREE)
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- MDL: MFCD04219739
- インチ: InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12)
- InChIKey: GBEDJWZQBGSKBM-UHFFFAOYSA-N
- SMILES: CC(OC1=CC=C(Br)C=C1)C(N)=O
計算された属性
- 精确分子量: 242.9895
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
じっけんとくせい
- 密度みつど: 1.49
- Boiling Point: 393.3°C at 760 mmHg
- フラッシュポイント: 191.7°C
- Refractive Index: 1.565
- PSA: 52.32
2-(4-Bromophenoxy)propanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B804713-100mg |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 100mg |
$ 80.00 | 2022-06-06 | ||
TRC | B804713-50mg |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 50mg |
$ 65.00 | 2022-06-06 | ||
1PlusChem | 1P00C96L-1g |
2-(4-bromophenoxy)propanamide |
360791-98-6 | 95% | 1g |
$72.00 | 2024-05-04 | |
TRC | B804713-10mg |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1429360-1g |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 95+% | 1g |
¥1010.00 | 2024-05-16 | |
Ambeed | A571818-1g |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 95+% | 1g |
$78.0 | 2024-08-02 | |
abcr | AB221583-1 g |
2-(4-Bromophenoxy)propanamide; 95% |
360791-98-6 | 1g |
€122.60 | 2022-09-01 | ||
abcr | AB221583-1g |
2-(4-Bromophenoxy)propanamide, 95%; . |
360791-98-6 | 95% | 1g |
€137.20 | 2024-04-17 | |
A2B Chem LLC | AF70973-1g |
2-(4-Bromophenoxy)propanamide |
360791-98-6 | 95% | 1g |
$61.00 | 2024-04-20 |
2-(4-Bromophenoxy)propanamide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
2-(4-Bromophenoxy)propanamideに関する追加情報
Introduction to 2-(4-Bromophenoxy)propanamide (CAS No. 360791-98-6)
2-(4-Bromophenoxy)propanamide, identified by the Chemical Abstracts Service Number (CAS No.) 360791-98-6, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the amide class, characterized by its structural motif of a carbonyl group linked to an amine. The presence of a 4-bromophenoxy substituent introduces unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry applications.
The 4-bromophenoxy group, specifically, imparts a bromine atom at the para position relative to the hydroxyl-bearing ring, which is a common strategy in drug design to enhance binding affinity and metabolic stability. This structural feature has been extensively explored in the development of small-molecule inhibitors and modulators targeting various biological pathways.
In recent years, 2-(4-Bromophenoxy)propanamide has garnered attention in the field of drug discovery due to its potential pharmacological activity. Its amide moiety is known to interact favorably with biological targets such as enzymes and receptors, while the brominated aromatic ring provides additional opportunities for covalent or non-covalent interactions. These properties make it an attractive candidate for further derivatization and optimization.
One of the most compelling aspects of 2-(4-Bromophenoxy)propanamide is its versatility in synthetic chemistry. The compound can serve as a building block for more complex molecules, allowing researchers to explore diverse chemical spaces. For instance, functionalization of the amide bond or the aromatic ring can lead to novel derivatives with enhanced potency, selectivity, or pharmacokinetic profiles.
Recent studies have highlighted the utility of 2-(4-Bromophenoxy)propanamide in the development of inhibitors targeting kinases and other enzyme families implicated in diseases such as cancer and inflammation. The bromine atom in the 4-bromophenoxy group can participate in halogen bonding interactions, which are increasingly recognized as important for drug-receptor binding. Additionally, the propanamide side chain offers a handle for further chemical manipulation, enabling the creation of prodrugs or analogs with improved solubility or bioavailability.
The synthesis of 2-(4-Bromophenoxy)propanamide typically involves multi-step organic reactions, starting from commercially available precursors such as 4-bromoanisole and propanoic acid derivatives. Key steps often include nucleophilic substitution reactions to introduce the phenoxy group followed by formation of the amide bond. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in downstream applications.
In addition to its pharmaceutical relevance, 2-(4-Bromophenoxy)propanamide has shown promise in materials science applications. The combination of aromatic and amide functionalities makes it a suitable candidate for designing polymers or functional materials with specific properties. For example, its ability to form hydrogen bonds could be exploited to create self-assembling structures or stimuli-responsive materials.
The biological activity of 2-(4-Bromophenoxy)propanamide has been investigated in several preclinical models. Early studies suggest that it may exhibit inhibitory effects on certain enzymes by competing with natural substrates or by inducing conformational changes in the target proteins. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
One notable feature of this compound is its stability under various conditions, which is crucial for both laboratory studies and potential clinical applications. The absence of labile functional groups such as hydroxyl or carboxylic acid moieties contributes to its robustness. This stability allows for long-term storage without degradation and ensures consistent performance in experimental settings.
The chemical diversity introduced by the 4-bromophenoxy group also opens avenues for structure-activity relationship (SAR) studies. By systematically varying substituents on the aromatic ring or the propanamide side chain, researchers can gain insights into which structural features are most important for biological activity. Such information is invaluable for guiding the design of next-generation compounds with improved therapeutic profiles.
In conclusion, 2-(4-Bromophenoxy)propanamide (CAS No. 360791-98-6) represents a promising compound with broad applications in pharmaceutical research and beyond. Its unique structural features make it an excellent scaffold for drug discovery, while its synthetic accessibility allows for rapid exploration of chemical space. As our understanding of biological targets continues to evolve, compounds like this are likely to play an increasingly important role in developing innovative therapies.
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